Cas no 906-83-2 (5α-Pregnan-3β-ol-20-one 3β-Acetate)

5α-Pregnan-3β-ol-20-one 3β-Acetate is a steroidal derivative characterized by its 5α-reduced pregnane backbone with a 3β-acetoxy substituent and a 20-keto group. This compound is of interest in synthetic organic chemistry and steroid research due to its structural features, which serve as a key intermediate in the synthesis of more complex steroid analogs. The 3β-acetate group enhances stability and facilitates further chemical modifications, while the 5α-configuration contributes to its distinct conformational properties. Its well-defined molecular structure makes it suitable for studies in hormone metabolism, receptor interactions, and enzymatic transformations. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
5α-Pregnan-3β-ol-20-one 3β-Acetate structure
906-83-2 structure
Product name:5α-Pregnan-3β-ol-20-one 3β-Acetate
CAS No:906-83-2
MF:C23H36O3
MW:360.53014755249
CID:805320
PubChem ID:227113

5α-Pregnan-3β-ol-20-one 3β-Acetate Chemical and Physical Properties

Names and Identifiers

    • Pregnan-20-one,3-(acetyloxy)-, (3b,5a)-
    • 5ALPHA-PREGNAN-3BETA-OL-20-ONE-3BETA-ACETATE CRYSTALLINE
    • 5α-Pregnan-3β-ol-20-one 3β-Acetate
    • Allopregnan-3.β.-ol-20-one acetate
    • ALLOPREGNANOLONE ACETATE
    • (3S,5S,10S,13S,17S)-17-acetyl-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
    • 3BETA-HYDROXY-5ALPHA-PREGNAN-20-ONE ACETATE
    • 5ALPHA-PREGNAN-3BETA-OL-20-ONE 3-ACETATE
    • 5ALPHA-PREGNAN-3BETA-OL-20-ONE 3BETA-ACETATE
    • 5A-pregnan-3B-ol-20-one 3B-acetate
    • allopregnan-3beta-ol-20-one 3beta-acetate
    • EPIALLOPREGNANOLONE ACETATE
    • D86925
    • Pregnan-3-.beta.-acetoxy-20-one
    • 5
    • NSC18318
    • 5-Pregnan-3-ol-20-one 3-acetate
    • 3beta-Acetoxy-5alpha-pregnan-20-one
    • SCHEMBL643029
    • CHEBI:79918
    • A-acetate
    • [(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • NSC-18318
    • Pregnan-20-one, 3-(acetyloxy)-, (3.beta.,5.alpha.)-
    • Allopregnan-3.beta.-ol-20-one acetate
    • A-Pregnan-3
    • 5.alpha.-Pregnan-20-one, acetate
    • WS-01470
    • (3S,5S,8R,9S,10S,13S,14S,17S)-17-Acetyl-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
    • 20-OXO-5-BETA-PREGNAN-3-BETA-YL ACETATE
    • Q27149082
    • 906-83-2
    • A-ol-20-one 3
    • 5alpha-Pregnan-3beta-ol-20-one 3beta-acetate, >=98%
    • 3.beta.-Acetoxy-5.alpha.-pregnan-20-one
    • 5.alpha.-Pregnan-20-one, 3.beta.-hydroxy-, acetate
    • 5.alpha.-Pregnan-3.beta.-ol-20-one, acetate
    • 20-Oxopregnan-3-yl acetate #
    • Inchi: InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17-,18-,19+,20-,21-,22-,23+/m0/s1
    • InChI Key: GFHOQCXDABGYAL-POBGKJHXSA-N
    • SMILES: CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Computed Properties

  • Exact Mass: 360.26600
  • Monoisotopic Mass: 360.266
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 598
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.07
  • Boiling Point: 443.7°Cat760mmHg
  • Flash Point: 189.4°C
  • Refractive Index: 1.521
  • PSA: 43.37000
  • LogP: 5.16600

5α-Pregnan-3β-ol-20-one 3β-Acetate Security Information

  • WGK Germany:3

5α-Pregnan-3β-ol-20-one 3β-Acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P711315-1g
5α-Pregnan-3β-ol-20-one 3β-Acetate
906-83-2
1g
$ 165.00 2022-06-03
TRC
P711315-1000mg
5α-Pregnan-3β-ol-20-one 3β-Acetate
906-83-2
1g
$ 201.00 2023-04-15
Chemenu
CM482090-100mg
5α-Pregnan-3β-ol-20-one 3β-acetate
906-83-2 95%+
100mg
$289 2024-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S939334-250mg
(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
906-83-2 95%
250mg
¥3,105.00 2022-10-10
SHENG KE LU SI SHENG WU JI SHU
sc-233497-5g
5α-Pregnan-3β-ol-20-one 3β-acetate,
906-83-2 ≥98%
5g
¥1617.00 2023-09-05
A2B Chem LLC
AD09943-500mg
5α-Pregnan-3β-ol-20-one 3β-acetate
906-83-2
500mg
$225.00 2024-05-20
TRC
P711315-10g
5α-Pregnan-3β-ol-20-one 3β-Acetate
906-83-2
10g
$ 689.00 2023-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-233497-5 g
5α-Pregnan-3β-ol-20-one 3β-acetate,
906-83-2 ≥98%
5g
¥1,617.00 2023-07-11
TRC
P711315-100mg
5α-Pregnan-3β-ol-20-one 3β-Acetate
906-83-2
100mg
$ 150.00 2023-04-15
eNovation Chemicals LLC
Y1054451-100mg
5-Pregnan-3-ol-20-one 3-acetate
906-83-2 95%
100mg
$400 2023-09-01

5α-Pregnan-3β-ol-20-one 3β-Acetate Related Literature

Additional information on 5α-Pregnan-3β-ol-20-one 3β-Acetate

5α-Pregnan-3β-ol-20-one 3β-Acetate: A Comprehensive Overview

The compound with CAS No. 906-83-2, commonly referred to as 5α-Pregnan-3β-ol-20-one 3β-Acetate, is a steroidal derivative that has garnered significant attention in the fields of pharmacology and endocrinology. This compound is a derivative of pregnanolone, a naturally occurring steroid hormone, and its acetate ester form makes it particularly interesting for research and therapeutic applications. Recent studies have highlighted its potential role in various biological processes, including neuroprotection, endocrine regulation, and skin health.

5α-Pregnan-3β-ol-20-one 3β-Acetate exhibits a unique chemical structure that contributes to its diverse pharmacological activities. The molecule consists of a pregnane skeleton with a hydroxyl group at the 3β position and an acetyl group attached to the same carbon. This structural arrangement influences its solubility, stability, and bioavailability, making it suitable for both in vitro and in vivo studies. Researchers have demonstrated that this compound can modulate neurosteroid signaling pathways, which are critical for maintaining cognitive function and emotional regulation.

Recent advancements in neuroscience have revealed that 5α-Pregnan-3β-ol-20-one 3β-Acetate plays a pivotal role in protecting neurons from oxidative stress and inflammation. Studies conducted on animal models have shown that this compound can enhance neurogenesis and improve cognitive performance in conditions such as Alzheimer's disease and traumatic brain injury. Its ability to regulate glutamate signaling and reduce excitotoxicity has further solidified its potential as a therapeutic agent for neurodegenerative disorders.

In the realm of endocrinology, 5α-Pregnan-3β-ol-20-one 3β-Acetate has been investigated for its role in hormone regulation. It has been found to influence the activity of steroid hormone receptors, particularly those involved in estrogen and progesterone signaling. This makes it a promising candidate for the development of hormone replacement therapies and treatments for conditions such as menopause and adrenal insufficiency.

Beyond its pharmacological applications, 5α-Pregnan-3β-ol-20-one 3β-Acetate has also found utility in the field of dermatology. Research indicates that this compound can enhance skin barrier function and reduce inflammation, making it a valuable ingredient in topical formulations for conditions such as eczema and psoriasis. Its ability to modulate lipid metabolism in skin cells has further highlighted its potential in anti-aging skincare products.

The synthesis of 5α-Pregnan-3β-ol-20-one 3β-Acetate involves a multi-step process that typically begins with the isolation of pregnenolone from natural sources or its chemical synthesis from cholesterol. The subsequent steps involve hydroxylation at the 3β position followed by acetylation to form the acetate ester. Recent advancements in green chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing this compound, reducing costs and minimizing waste.

Despite its promising applications, further research is needed to fully elucidate the mechanisms underlying the biological activities of 5α-Pregnan-3β-ol-20-one 3β-Acetate. Long-term studies are required to assess its safety profile, particularly in terms of potential side effects and interactions with other medications. Additionally, clinical trials are necessary to confirm its efficacy in human subjects before it can be widely adopted as a therapeutic agent.

In conclusion, 5α-Pregnan-3β-ol-20-one 3β-Acetate represents a versatile compound with significant potential across multiple therapeutic areas. Its unique chemical structure, combined with its ability to modulate key biological pathways, positions it as a valuable tool for researchers and clinicians alike. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in the development of innovative treatments for a wide range of medical conditions.

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